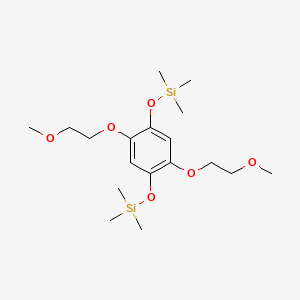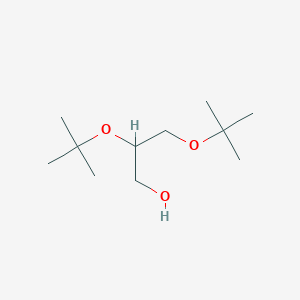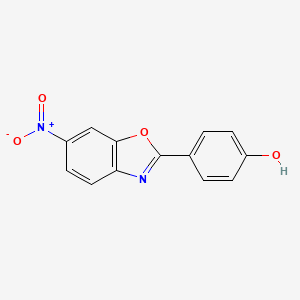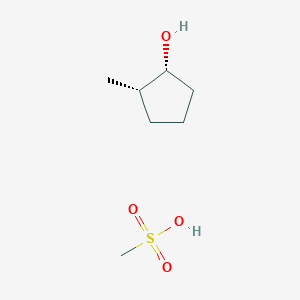
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene is an organic compound with a complex structure that includes both siloxy and methoxyethoxy groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene typically involves multiple steps, starting with the functionalization of a benzene ring. The process may include:
Formation of the Benzene Derivative: The initial step involves the preparation of a benzene derivative with appropriate substituents.
Introduction of Trimethylsiloxy Groups: This step involves the reaction of the benzene derivative with trimethylsilyl chloride in the presence of a base, such as pyridine, to introduce trimethylsiloxy groups.
Addition of Methoxyethoxy Groups: The final step involves the reaction of the intermediate compound with 2-methoxyethanol under acidic or basic conditions to introduce the methoxyethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.
化学反应分析
Types of Reactions
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzene ring.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
科学研究应用
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene has several scientific research applications, including:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives may be studied for their potential biological activities.
Industrial Applications: It can be used in the production of specialty chemicals and polymers.
作用机制
The mechanism of action of 1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it may act as a protecting group or a reactive intermediate. In materials science, it may contribute to the formation of specific structures or properties in the final material.
相似化合物的比较
Similar Compounds
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: This compound has similar methoxyethoxy groups but lacks the trimethylsiloxy groups.
2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene: This compound has tert-butyl groups instead of trimethylsiloxy groups.
Uniqueness
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene is unique due to the presence of both trimethylsiloxy and methoxyethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
500567-58-8 |
|---|---|
分子式 |
C18H34O6Si2 |
分子量 |
402.6 g/mol |
IUPAC 名称 |
[2,5-bis(2-methoxyethoxy)-4-trimethylsilyloxyphenoxy]-trimethylsilane |
InChI |
InChI=1S/C18H34O6Si2/c1-19-9-11-21-15-13-18(24-26(6,7)8)16(22-12-10-20-2)14-17(15)23-25(3,4)5/h13-14H,9-12H2,1-8H3 |
InChI 键 |
UEEKDJFDHDRBDL-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=CC(=C(C=C1O[Si](C)(C)C)OCCOC)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)


![Dimethyl [(3R)-hept-4-en-3-yl]propanedioate](/img/structure/B12570370.png)


![N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12570405.png)
![N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea}](/img/structure/B12570406.png)
![2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B12570407.png)
![2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12570410.png)

![1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro-](/img/structure/B12570416.png)
![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)

